tert-Butyl cyclopentyl(5-(1-propylpiperidin-2-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl cyclopentyl(5-(1-propylpiperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclopentyl(5-(1-propylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl carbamate with cyclopentyl bromide in the presence of a base to form the tert-butyl cyclopentyl carbamate intermediate. This intermediate is then reacted with 5-(1-propylpiperidin-2-yl)pyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclopentyl(5-(1-propylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl cyclopentyl(5-(1-propylpiperidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl cyclopentyl(5-(1-propylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Cyclopentyl bromide
- 5-(1-propylpiperidin-2-yl)pyridine
Uniqueness
tert-Butyl cyclopentyl(5-(1-propylpiperidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H37N3O2 |
---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
tert-butyl N-cyclopentyl-N-[5-(1-propylpiperidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C23H37N3O2/c1-5-15-25-16-9-8-12-20(25)18-13-14-21(24-17-18)26(19-10-6-7-11-19)22(27)28-23(2,3)4/h13-14,17,19-20H,5-12,15-16H2,1-4H3 |
InChI Key |
UORLYTLUZJUJOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=CN=C(C=C2)N(C3CCCC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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